molecular formula C8H14N2O B7965512 N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl

N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl

Cat. No. B7965512
M. Wt: 154.21 g/mol
InChI Key: KVOKFNJPMFXEEX-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

Cyclopropanecarbonyl chloride (315 mg, 3.0 mmol) was added into a solution of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (372 mg, 2.0 mmol) and triethylamine (1 mL) in CH2Cl2 (20 mL) at r.t. After 2 h, the reaction mixture was condensed. The residue was dissolved in CH2Cl2 (10 mL) and treated with TFA (10 mL) at r.t for 1 hr. Evaporation of solvents provided the desired product as its TFA salt, which was used in Step A directly.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[NH2:7][CH2:8][CH:9]1[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1.C(N(CC)CC)C.[C:27]([OH:33])([C:29]([F:32])([F:31])[F:30])=[O:28]>C(Cl)Cl>[NH:11]1[CH2:12][CH:9]([CH2:8][NH:7][C:4]([CH:1]2[CH2:3][CH2:2]2)=[O:5])[CH2:10]1.[C:27]([OH:33])([C:29]([F:32])([F:31])[F:30])=[O:28]

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
372 mg
Type
reactant
Smiles
NCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C1)CNC(=O)C1CC1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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